molecular formula C18H26Cl2Hf B3289316 Bis(butylcyclopentadienyl)hafnium(IV) dichloride CAS No. 85722-08-3

Bis(butylcyclopentadienyl)hafnium(IV) dichloride

Cat. No.: B3289316
CAS No.: 85722-08-3
M. Wt: 491.8 g/mol
InChI Key: IEGWJHPOTMHVGV-UHFFFAOYSA-L
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Description

Bis(butylcyclopentadienyl)hafnium(IV) dichloride is a chemical compound with the molecular formula C18H18Cl2Hf It is a metallocene compound, which means it contains a metal atom sandwiched between two cyclopentadienyl anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(butylcyclopentadienyl)hafnium(IV) dichloride typically involves the reaction of hafnium tetrachloride with butylcyclopentadienyl anions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction can be represented as follows:

HfCl4+2C5H4C4H9Hf(C5H4C4H9)2Cl2\text{HfCl}_4 + 2 \text{C}_5\text{H}_4\text{C}_4\text{H}_9 \rightarrow \text{Hf}(\text{C}_5\text{H}_4\text{C}_4\text{H}_9)_2\text{Cl}_2 HfCl4​+2C5​H4​C4​H9​→Hf(C5​H4​C4​H9​)2​Cl2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(butylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a base to facilitate the removal of the chloride ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxides, while substitution reactions can produce a variety of hafnium complexes with different ligands.

Scientific Research Applications

Bis(butylcyclopentadienyl)hafnium(IV) dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound is studied for its potential biological activity, including its effects on cell growth and proliferation.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.

    Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of bis(butylcyclopentadienyl)hafnium(IV) dichloride involves its interaction with molecular targets and pathways within a given system. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)hafnium(IV) dichloride
  • Bis(tert-butylcyclopentadienyl)hafnium(IV) dichloride
  • Bis(butylcyclopentadienyl)zirconium(IV) dichloride
  • Bis(cyclopentadienyl)titanium(IV) dichloride

Uniqueness

Bis(butylcyclopentadienyl)hafnium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings, which can influence its reactivity and stability. This structural feature can lead to different catalytic properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-butylcyclopenta-1,3-diene;hafnium(4+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2ClH.Hf/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGWJHPOTMHVGV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2Hf
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85722-08-3
Record name Hafnium, bis(n-butyl cyclopentadiene), dichloro-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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